
GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc, also known as N,N’,N’'-triacetylchitotriose, is a trisaccharide composed of three N-acetylglucosamine (GlcNAc) units linked by β1-4 glycosidic bonds. This compound is a derivative of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. N-acetylglucosamine is a monosaccharide that plays a crucial role in various biological processes, including cell signaling, immune response, and structural integrity of tissues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc typically involves the enzymatic or chemical hydrolysis of chitin. Enzymatic hydrolysis is often preferred due to its specificity and efficiency. Chitinases and β-N-acetylglucosaminidases are the primary enzymes used in this process. The reaction conditions usually involve mild temperatures (30-50°C) and neutral to slightly acidic pH (pH 5-7).
Industrial Production Methods
Industrial production of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc involves the large-scale hydrolysis of chitin using either chemical or enzymatic methods. Chemical hydrolysis typically employs strong acids or bases, such as hydrochloric acid or sodium hydroxide, under controlled conditions to break down chitin into its monomeric units. Enzymatic hydrolysis, on the other hand, uses chitinases and β-N-acetylglucosaminidases to achieve a more specific and environmentally friendly process.
化学反応の分析
Types of Reactions
GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the GlcNAc units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the GlcNAc units can be reduced to form alcohols.
Substitution: The acetyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophilic reagents like amines or thiols, and are carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted GlcNAc derivatives
科学的研究の応用
GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Plays a role in studying cell signaling pathways and glycosylation processes.
Medicine: Investigated for its potential in treating osteoarthritis and other inflammatory conditions due to its anti-inflammatory properties.
Industry: Used in the production of biodegradable materials and as a precursor for the synthesis of chitosan, a biopolymer with various applications in agriculture, food, and pharmaceuticals.
作用機序
The mechanism of action of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc involves its interaction with specific enzymes and receptors in biological systems. It serves as a substrate for glycosyltransferases and glycosidases, which modify its structure and function. The compound can also bind to lectins and other carbohydrate-binding proteins, influencing cell signaling and immune responses. The molecular targets and pathways involved include the hexosamine biosynthetic pathway and various glycosylation processes.
類似化合物との比較
Similar Compounds
GlcNAc(β1-4)GlcNAc: A disaccharide composed of two N-acetylglucosamine units.
GlcNAc(β1-4)GlcNAc(β1-4)Glc: A trisaccharide similar to GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc but with a glucose unit instead of the third N-acetylglucosamine.
Uniqueness
GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc is unique due to its specific β1-4 glycosidic linkages and the presence of three N-acetylglucosamine units. This structure imparts distinct biochemical properties, such as enhanced binding affinity to certain proteins and increased stability in biological systems. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
13319-32-9 |
|---|---|
分子式 |
C24H41N3O16 |
分子量 |
627.6 g/mol |
IUPAC名 |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+,24+/m1/s1 |
InChIキー |
WZZVUHWLNMNWLW-MEWKLCDLSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)CO)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)
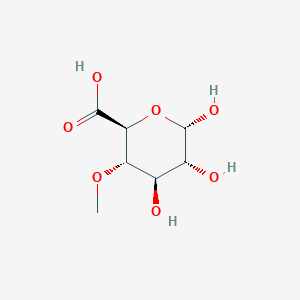
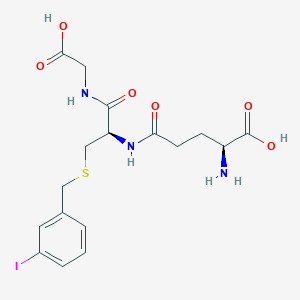
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)

![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)

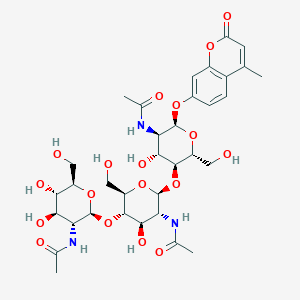
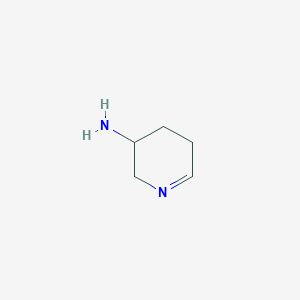

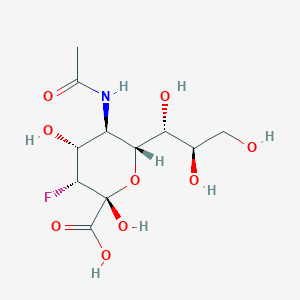

![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
